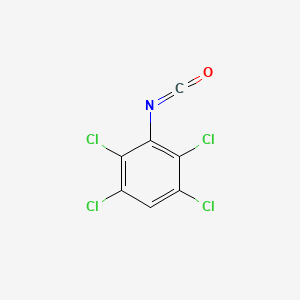

2,3,5,6-Tetrachlorophenyl isocyanate

Description

Significance of Isocyanate Functionality in Organic Synthesis and Materials Science

The isocyanate group (–N=C=O) is a highly reactive functional group that serves as a cornerstone in the synthesis of a wide array of organic compounds and polymers. wikipedia.orgtandfonline.com Its electrophilic carbon atom is susceptible to attack by various nucleophiles, including alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids, respectively. tandfonline.com This reactivity is the foundation of the polyurethane industry, which produces a vast range of materials from flexible and rigid foams to durable coatings, adhesives, and elastomers. wikipedia.orgpflaumer.comrsc.org

In organic synthesis, isocyanates are valuable intermediates for the construction of complex molecules. google.com The Curtius rearrangement, for instance, provides a classic method for converting carboxylic acids into primary amines via an isocyanate intermediate. nih.gov This transformation is a testament to the utility of isocyanates in accessing key functional groups in synthetic chemistry.

The Role of Halogenation in Modifying Aromatic Compound Reactivity and Stability

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, significantly alters the electronic properties, reactivity, and stability of the compound. numberanalytics.comwikipedia.org Halogens are electron-withdrawing groups that can influence the regioselectivity of further electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The presence of multiple halogen atoms, as in a tetrachlorinated phenyl group, can have a profound impact.

This high degree of halogenation can enhance the thermal stability of the molecule and influence its solubility in various solvents. nih.gov Furthermore, the specific positioning of the chlorine atoms on the aromatic ring can create unique steric and electronic environments, which can be exploited in the design of specialized molecules and materials. nih.gov

Contextualization of 2,3,5,6-Tetrachlorophenyl Isocyanate within Contemporary Chemical Research

While specific research on 2,3,5,6-tetrachlorophenyl isocyanate is not extensively documented in publicly available literature, its chemical structure suggests significant potential in several areas of contemporary research. As a highly halogenated aryl isocyanate, it can be considered a building block for the synthesis of polymers with enhanced fire-retardant properties, a critical area in materials science. The tetrachlorinated phenyl group could also serve as a precursor to other functional groups through nucleophilic aromatic substitution, although the high degree of chlorination would make such reactions challenging.

Furthermore, the isocyanate functionality allows for its incorporation into various polymer backbones or its use in the synthesis of small molecules with potential biological activity. For instance, many herbicides are based on urea (B33335) derivatives formed from the reaction of isocyanates with amines. nih.govresearchgate.netscience.gov The specific substitution pattern of 2,3,5,6-tetrachlorophenyl isocyanate could lead to novel compounds with unique properties and applications.

| Property | Value |

| Molecular Formula | C₇H₁Cl₄NO |

| Molecular Weight | 258.89 g/mol |

| Appearance | (Predicted) White to off-white solid |

| CAS Number | Not available |

It is important to note that while the precursor, 2,3,5,6-tetrachlorophenol, is a known compound with CAS number 935-95-5, detailed experimental data for 2,3,5,6-tetrachlorophenyl isocyanate is scarce. nih.govwikipedia.orghpc-standards.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4NO/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWLHPWGYHTUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N=C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391945 | |

| Record name | 2,3,5,6-Tetrachlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-02-5 | |

| Record name | 2,3,5,6-Tetrachlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrachlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,5,6 Tetrachlorophenyl Isocyanate

Phosgenation Routes from 2,3,5,6-Tetrachloroaniline (B43135) Precursors

The reaction generally proceeds in two main stages. First, the amine reacts with phosgene (B1210022) to form an intermediate N-substituted carbamoyl (B1232498) chloride. In the second stage, this intermediate is thermally dehydrochlorinated to yield the final isocyanate product.

The efficiency and selectivity of the phosgenation of 2,3,5,6-tetrachloroaniline are highly dependent on the reaction conditions. Optimization is critical to maximize the yield of the desired isocyanate and minimize the formation of impurities. While specific optimization data for this exact substrate is proprietary, parameters can be extrapolated from analogous industrial processes like the synthesis of toluene (B28343) diisocyanate (TDI). nih.govresearchgate.net

Key parameters for optimization include:

Temperature: Industrial phosgenation in the liquid phase is typically carried out in a temperature range of 40 to 150°C. nih.gov Gas-phase reactions require significantly higher temperatures, often between 300 and 400°C. nih.gov Precise temperature control is crucial to ensure the complete conversion of intermediates and prevent side reactions.

Solvent: The reaction is performed in an inert organic solvent that does not react with phosgene or the isocyanate product. Solvents such as ortho-dichlorobenzene (ODCB), toluene, or other aromatic hydrocarbons are commonly used. nih.govresearchgate.net The solvent helps to manage the reaction heat and maintain a homogenous mixture.

Reactant Stoichiometry: An excess of phosgene is typically used to ensure the complete conversion of the amine and to suppress the formation of urea (B33335) byproducts. The unreacted phosgene can be recovered and recycled in industrial settings. nih.gov

Table 1: Typical Optimized Reaction Conditions for Aromatic Amine Phosgenation

| Parameter | Condition/Value | Rationale |

|---|---|---|

| Phase | Liquid or Gas | Liquid phase is common for large-scale production of aromatic isocyanates like MDI and TDI; gas phase can offer economic and environmental benefits. nih.govnih.gov |

| Solvent | Inert organic solvent (e.g., ortho-dichlorobenzene, toluene) | Provides a reaction medium, aids in temperature control, and prevents unwanted reactions. nih.gov |

| Temperature | 40-150°C (Liquid Phase); 300-400°C (Gas Phase) | Ensures conversion of intermediates to the final isocyanate product while managing side reactions. nih.gov |

| Phosgene Ratio | Stoichiometric excess | Maximizes amine conversion and minimizes the formation of urea-based byproducts. |

While many phosgenation reactions are driven thermally, particularly in the gas phase, various catalytic systems can be employed to enhance reaction rates and improve selectivity under milder conditions. The development of catalytic processes aims to reduce the energy requirements and potentially lower the required excess of toxic phosgene. For the synthesis of aromatic isocyanates, research has explored different types of catalysts, although specific catalysts for 2,3,5,6-tetrachloroaniline are not widely documented. Theoretical studies on analogous systems provide insight into the reaction mechanisms that catalysts could influence. nih.gov

Other potential byproducts include carbodiimides, which can form from the decomposition of the isocyanate, and various oligomeric species, which can lead to the formation of solid deposits within the reactor, a significant issue in gas-phase phosgenation. nih.govgoogle.com

Mitigation strategies are essential for a clean and efficient process:

Using Excess Phosgene: As previously mentioned, a surplus of phosgene ensures that the amine precursor is rapidly converted to the carbamoyl chloride intermediate, minimizing its availability to react with the final isocyanate product.

Reactor Design and Mixing: In industrial settings, reactor design is critical. Continuous flow reactors with efficient mixing can maintain a high local concentration of phosgene relative to the amine, suppressing byproduct formation. google.com

Protective Gas Streams: In gas-phase reactors, streams of protective phosgene can be directed along the reactor walls to act as a chemical and mechanical shield, preventing the accumulation of polyurea deposits. google.com

Table 2: Common Byproducts and Mitigation Strategies in Phosgenation

| Byproduct | Formation Pathway | Mitigation Strategy |

|---|---|---|

| N,N'-bis(2,3,5,6-tetrachlorophenyl)urea | Isocyanate product reacts with unreacted tetrachloroaniline. | Use of excess phosgene; efficient mixing; rapid conversion of amine. nih.gov |

| Carbodiimides | Thermal decomposition of the isocyanate product. | Precise temperature control; minimizing residence time at high temperatures. |

| Polyurea Deposits | Oligomerization reactions involving ureas and isocyanates. | Specialized reactor design; use of protective phosgene streams in gas-phase reactors. google.com |

Non-Phosgene Synthetic Pathways for Aryl Isocyanates

Given the extreme toxicity of phosgene, significant research has been dedicated to developing alternative, "phosgene-free" synthetic routes to isocyanates. nih.govdigitellinc.com These methods often involve rearrangement reactions where a nitrogen-containing functional group is converted into an isocyanate.

The Curtius rearrangement is a well-established method for synthesizing isocyanates from carboxylic acids. nih.govnih.gov This reaction proceeds via an acyl azide (B81097) intermediate, which upon heating, undergoes a concerted rearrangement to form the isocyanate with the loss of nitrogen gas. wikipedia.org

For the synthesis of 2,3,5,6-tetrachlorophenyl isocyanate, the process would begin with 2,3,5,6-tetrachlorobenzoic acid. The synthetic sequence is as follows:

Activation of Carboxylic Acid: The 2,3,5,6-tetrachlorobenzoic acid is first converted into a more reactive derivative, typically an acyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of Acyl Azide: The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to produce 2,3,5,6-tetrachlorobenzoyl azide.

Thermal Rearrangement: The acyl azide is heated in an inert solvent. It rearranges to form 2,3,5,6-tetrachlorophenyl isocyanate and liberates nitrogen gas. nih.govwikipedia.org

The Curtius rearrangement is known for its high yields and tolerance of a wide variety of functional groups, making it a clean and versatile alternative to phosgenation. nih.govgoogle.com

The Lossen rearrangement is another classical method for preparing isocyanates, which uses a hydroxamic acid or one of its derivatives as the starting material. wikipedia.orgnumberanalytics.com The reaction involves the conversion of an activated hydroxamic acid (often an O-acyl, O-sulfonyl, or O-phosphoryl derivative) to an isocyanate upon treatment with a base or heat. quora.comslideshare.net

To apply this method for 2,3,5,6-tetrachlorophenyl isocyanate, the key precursor would be 2,3,5,6-tetrachlorobenzohydroxamic acid. The general pathway involves:

Formation of Hydroxamic Acid: 2,3,5,6-tetrachlorobenzoic acid or its corresponding ester can be reacted with hydroxylamine (B1172632) to form 2,3,5,6-tetrachlorobenzohydroxamic acid.

Activation: The hydroxyl group of the hydroxamic acid is activated by converting it into a better leaving group. This is typically done by reaction with an acyl chloride, sulfonyl chloride (e.g., p-toluenesulfonyl chloride), or another activating agent. quora.com

Rearrangement: The activated hydroxamic acid derivative is treated with a base. This induces deprotonation followed by rearrangement to yield 2,3,5,6-tetrachlorophenyl isocyanate. wikipedia.org

Like the Curtius rearrangement, the Lossen rearrangement avoids the use of phosgene but requires a multi-step synthesis of the necessary hydroxamic acid precursor. numberanalytics.com

Reductive Carbonylation of Nitroarenes

The reductive carbonylation of nitroarenes presents a significant pathway for the synthesis of isocyanates, offering an alternative to methods involving phosgene. This process typically involves the reaction of a nitroaromatic compound with carbon monoxide in the presence of a catalyst and often a co-catalyst. The reaction proceeds through the reduction of the nitro group and subsequent carbonylation to form the isocyanate.

For the synthesis of 2,3,5,6-tetrachlorophenyl isocyanate, the starting material would be 2,3,5,6-tetrachloronitrobenzene. The general reaction is as follows:

Cl₄C₆H-NO₂ + 3CO → Cl₄C₆H-NCO + 2CO₂

This transformation is typically catalyzed by transition metal complexes. Palladium and rhodium-based catalysts have shown considerable efficacy in the reductive carbonylation of various nitroaromatics. capes.gov.brnih.gov For instance, palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst for the synthesis of unsymmetrical ureas via reductive carbonylation of nitroarenes, which proceeds through an isocyanate intermediate. rsc.org Similarly, rhodium complexes like RhA(CO)₂ (where HA is anthranilic acid) have been investigated for this purpose, yielding carbamates or ureas depending on the reaction conditions and co-catalysts. capes.gov.br

The reaction conditions are critical for achieving high yield and selectivity. Key parameters include temperature, pressure of carbon monoxide, solvent, and the catalyst system. Studies on the reductive carbonylation of nitrobenzene (B124822) have shown that the reaction is often performed in solvents like methanol. nih.govukessays.com The presence of co-catalysts can significantly influence the product distribution. For example, acidic co-catalysts may favor the formation of ureas, while basic co-catalysts in the presence of alcohols can lead to carbamates. capes.gov.br

While specific data for the reductive carbonylation of 2,3,5,6-tetrachloronitrobenzene is not extensively detailed in publicly available literature, the general principles derived from studies on other nitroaromatics provide a foundational understanding of the synthetic approach. The high degree of chlorination on the aromatic ring may influence the reactivity of the nitro group and require optimization of the catalytic system and reaction conditions.

A plausible and related synthetic route involves a two-step process: the initial reduction of 2,3,5,6-tetrachloronitrobenzene to 2,3,5,6-tetrachloroaniline, followed by the carbonylation of the resulting aniline. The reduction of the nitroarene can be achieved using various reducing agents. The subsequent conversion of 2,3,5,6-tetrachloroaniline to the corresponding isocyanate is a known transformation. chemicalbook.com

Downstream Processing and Purification Techniques for 2,3,5,6-Tetrachlorophenyl Isocyanate

Following the synthesis of 2,3,5,6-tetrachlorophenyl isocyanate, downstream processing and purification are essential to isolate the product in a high state of purity. The purification strategy is designed to remove unreacted starting materials, catalyst residues, solvents, and by-products formed during the reaction. Common purification techniques for isocyanates include distillation, crystallization, and chromatography.

The choice of purification method depends on the physical properties of 2,3,5,6-tetrachlorophenyl isocyanate and its impurities. Given that isocyanates can be thermally sensitive, purification often involves vacuum distillation to lower the boiling point and prevent thermal degradation.

For polychlorinated aromatic compounds, crystallization can be an effective purification method. chemicalbook.com The crude product can be dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the mother liquor. The choice of solvent is critical to ensure good solubility of the isocyanate at elevated temperatures and poor solubility at lower temperatures.

Chromatographic techniques, such as column chromatography, can also be employed for the purification of aromatic compounds. nih.gov For instance, silica (B1680970) gel column cleanup procedures are used to eliminate interferences from complex mixtures. epa.gov

A general workflow for the purification of an isocyanate might involve the following steps:

Catalyst Removal: If a heterogeneous catalyst is used, it can be removed by filtration. For homogeneous catalysts, removal might involve extraction or precipitation.

Solvent Removal: The reaction solvent is typically removed by distillation, often under reduced pressure.

Purification of the Crude Product: The crude isocyanate can be purified by one or a combination of the following methods:

Vacuum Distillation: To separate the isocyanate from less volatile or more volatile impurities.

Crystallization: From a suitable solvent to obtain a highly pure crystalline product. chemicalbook.com

Column Chromatography: To separate the product from closely related impurities. nih.gov

The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). nih.govepa.gov

Below is a table summarizing the purification techniques applicable to aromatic isocyanates:

| Purification Technique | Principle | Application for 2,3,5,6-Tetrachlorophenyl Isocyanate |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Suitable for separating the isocyanate from non-volatile catalyst residues and high-boiling by-products. |

| Crystallization | Separation based on differences in solubility in a given solvent at different temperatures. | Can be used to obtain high-purity crystalline 2,3,5,6-tetrachlorophenyl isocyanate by selecting an appropriate solvent. chemicalbook.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Effective for removing polar or non-polar impurities that are difficult to separate by distillation or crystallization. nih.gov |

Reactivity and Mechanistic Insights of 2,3,5,6 Tetrachlorophenyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms. These reactions are fundamental to the application of isocyanates in polymer chemistry and organic synthesis.

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (carbamate). This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. kuleuven.benih.gov The kinetics of this reaction are complex and can be influenced by several factors, including the structure of the alcohol and the isocyanate, the solvent, and the presence of catalysts. nih.govresearchgate.net

Kinetic studies on the reaction of various isocyanates with alcohols have shown that the reaction order can vary. While often considered second-order (first-order in each reactant), the mechanism can be more intricate, involving the formation of alcohol associates (dimers, trimers) that act as the active nucleophiles, especially at higher alcohol concentrations. kuleuven.benih.gov The reactivity of alcohols generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. kuleuven.beresearchgate.net For instance, a slower reaction rate is observed for the bulkier cyclohexanol (B46403) compared to 2-propanol under the same conditions. kuleuven.be

The experimental activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, depending on the solvent and reactant ratios. nih.gov The reaction can be self-catalyzed by the alcohol reactant and the urethane product. nih.gov Theoretical studies suggest that the nucleophilic addition occurs across the N=C bond of the isocyanate in a concerted manner. kuleuven.be In the presence of excess isocyanate, allophanate (B1242929) can be formed as an intermediate in a two-step mechanism leading to urethane. nih.govresearchgate.net

Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Alcohols

This table provides illustrative data for a related aryl isocyanate, as specific kinetic data for 2,3,5,6-tetrachlorophenyl isocyanate was not available in the search results.

| Reactant Ratio | Activation Energy (kJ/mol) | Reaction Order | Reference |

| Stoichiometric | Higher | Second-order | nih.gov |

| Alcohol Excess | Lower | Pseudo first-order | nih.govresearchgate.net |

| Isocyanate Excess | Lower | Complex | nih.govresearchgate.net |

Isocyanates react readily with primary and secondary amines to form substituted ureas. researchgate.netresearchgate.net This reaction is generally much faster than the corresponding reaction with alcohols, as amines are stronger nucleophiles. researchgate.net The high reactivity of the isocyanate group with amines is utilized in various derivatization strategies, particularly for the analysis of both isocyanates and amines. nih.govresearchgate.netnih.gov For instance, di-n-butylamine (DBA) is used as a derivatizing agent for isocyanates, allowing for their quantification by liquid chromatography-tandem mass spectrometry. nih.govnih.gov

The synthesis of unsymmetrical ureas can be achieved by reacting an isocyanate with an amine. organic-chemistry.org This transformation is efficient and forms the basis for many synthetic methodologies. The reaction can be carried out under various conditions, including "on-water" protocols, which offer a sustainable approach. organic-chemistry.org The generation of an isocyanate in situ, followed by reaction with an amine, is a common strategy for urea (B33335) synthesis. organic-chemistry.org

The reaction of isocyanates with water, known as hydrolysis, is a critical process, particularly in the production of polyurethane foams. researchgate.netnih.gov This reaction proceeds in a multi-step pathway. Initially, the nucleophilic attack of water on the isocyanate group forms an unstable carbamic acid intermediate. semanticscholar.orgresearchgate.net This carbamic acid then decomposes to yield a primary amine and carbon dioxide gas. nih.govsemanticscholar.orgwikipedia.org

The amine formed is highly reactive and can subsequently react with another isocyanate molecule to form a disubstituted urea. researchgate.netsemanticscholar.orgwikipedia.org The evolution of carbon dioxide in this reaction acts as a blowing agent in the manufacturing of polyurethane foams. researchgate.netnih.gov Theoretical studies on the hydrolysis of isocyanates affirm that the reaction can occur across both the N=C and C=O bonds, with the formation of carbamate (B1207046) being energetically favored. researchgate.netchemrxiv.org The presence of additional water molecules can catalyze the reaction, significantly reducing the activation energy barrier. researchgate.netchemrxiv.org

Isocyanates also react with other nucleophiles containing active hydrogens, such as thiols, phenols, and carboxylic acids.

Thiols: The reaction of an isocyanate with a thiol yields a thiocarbamate (or thiourethane). Thiols are generally more acidic and can be more nucleophilic than their corresponding alcohols, leading to a very fast and efficient reaction, often considered a "click reaction". researchgate.netupc.edunih.gov The reaction is typically base-catalyzed, with tertiary amines being effective catalysts. researchgate.netresearchgate.net The reactivity of thiols with phenyl isocyanate decreases in the order of phenylmethanethiol > 1,4-butanedithiol (B72698) > 1-butanethiol (B90362) > 1-dodecanethiol (B93513) > thiophenol. researchgate.net

Phenols: Phenols react with isocyanates to form N-phenyl carbamates. This reaction is generally slower than with aliphatic alcohols and is influenced by the acidity of the phenol (B47542). researchgate.netzenodo.org Electron-withdrawing substituents on the phenol can increase the reaction rate. researchgate.net The reaction of phenols with isocyanates is often reversible at elevated temperatures, a property utilized in "blocked isocyanates," where the phenol acts as a protecting group that can be thermally removed to regenerate the reactive isocyanate. zenodo.orgrsc.org

Carboxylic Acids: The reaction of isocyanates with carboxylic acids initially forms an unstable mixed anhydride. This intermediate can then decompose, typically with the evolution of carbon dioxide, to form an amide. researchgate.net This reaction can be used as an alternative to water for generating CO2 in foaming processes. researchgate.net

Polymerization and Oligomerization Phenomena

Under certain conditions, isocyanates can react with themselves to form dimers, trimers, and higher oligomers. This self-polymerization is a significant aspect of isocyanate chemistry, affecting the properties of isocyanate-based materials.

The dimerization of isocyanates can lead to the formation of a four-membered diazetidine-2,4-dione ring (also known as a uretidione). nih.gov This dimerization is a reversible reaction, and the dimer can dissociate back to the monomer upon heating. nih.gov The tendency for dimerization can be influenced by the structure of the isocyanate. nih.gov

Trimerization of isocyanates leads to the formation of a six-membered isocyanurate ring, a very stable structure. nih.gov This reaction is often catalyzed by bases. The formation of these oligomers can occur during the storage of isocyanates, altering their physicochemical properties. nih.gov

Table 2: Common Homopolymerization Products of Isocyanates

| Product | Ring Structure | Formation Conditions | Reference |

|---|---|---|---|

| Dimer (Uretidione) | Four-membered diazetidine-2,4-dione | Can occur under ambient conditions; reversible with heat | nih.gov |

| Trimer (Isocyanurate) | Six-membered isocyanurate | Often base-catalyzed; forms a stable structure | nih.gov |

Copolymerization with Polyols and Polyamines in Polyurethane and Polyurea Synthesis

The synthesis of polyurethanes and polyureas represents a cornerstone of industrial polymer chemistry, relying on the step-growth polymerization of isocyanates with polyols and polyamines, respectively. 2,3,5,6-Tetrachlorophenyl isocyanate, with its activated isocyanate group, is a potent monomer for these reactions.

The reaction with polyols (compounds with multiple hydroxyl groups) leads to the formation of polyurethane, characterized by the urethane linkage (-NH-CO-O-). The general reaction is as follows:

R-NCO + R'-OH → R-NH-CO-OR'

Due to the electron-deficient nature of the isocyanate carbon in 2,3,5,6-tetrachlorophenyl isocyanate, its reaction with alcohols is expected to be more rapid than that of non-halogenated aryl isocyanates. These reactions are often catalyzed to achieve timely completion at appropriate temperatures. qucosa.de

The reaction with polyamines (compounds with multiple amine groups) results in the formation of polyurea, containing the urea linkage (-NH-CO-NH-). This reaction is typically much faster than the reaction with polyols. mdpi.com The high nucleophilicity of primary amines drives the reaction forward rapidly, often at room temperature without the need for a catalyst. mdpi.comgoogle.com The synthesis of polyurea involves the polyaddition of diisocyanates and diamines. nih.gov The fast kinetics are a key feature in industrial processes like reaction injection molding (RIM). mdpi.com

The properties of the resulting polymers are heavily influenced by the structure of the isocyanate and the polyol or polyamine used. The rigid, bulky, and halogenated aromatic structure of 2,3,5,6-tetrachlorophenyl isocyanate would likely impart high thermal stability, flame retardant properties, and rigidity to the resulting polyurethane or polyurea backbone.

Table 1: Comparison of Isocyanate Reactivity in Polymer Synthesis

| Reactant | Resulting Polymer | Linkage | General Reaction Speed | Catalyst Requirement |

|---|---|---|---|---|

| Polyol | Polyurethane | Urethane (-NH-CO-O-) | Moderate to Slow | Often required qucosa.de |

| Polyamine | Polyurea | Urea (-NH-CO-NH-) | Very Fast mdpi.com | Generally not required mdpi.comgoogle.com |

Formation of Isocyanurate Trimers and Polyisocyanurates

Isocyanates can undergo a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). google.comutwente.nl This self-polymerization is an important reaction, particularly for diisocyanates, leading to cross-linked polyisocyanurate networks. sci-hub.st

The trimerization of 2,3,5,6-tetrachlorophenyl isocyanate would yield 1,3,5-tris(2,3,5,6-tetrachlorophenyl)isocyanurate. The reaction is generally irreversible and results in a thermodynamically stable product, owing to the resonance-stabilized ring structure. utwente.nl

This reaction is typically catalyzed by a variety of compounds, including:

Tertiary amines sci-hub.st

Phosphines sci-hub.st

Alkali metal carboxylates sci-hub.st

Quaternary ammonium (B1175870) hydroxides sci-hub.st

The trimerization process can also lead to the formation of higher oligomers, such as pentamers and heptamers, which affects the properties, like viscosity, of the final product mixture. sci-hub.st For a diisocyanate like hexamethylene diisocyanate (HDI), the trimer is the main desired product in many applications. sci-hub.st Given the high reactivity of 2,3,5,6-tetrachlorophenyl isocyanate, its trimerization would be expected to proceed readily in the presence of a suitable catalyst, forming a rigid, thermally stable, and likely flame-retardant material.

Cycloaddition and Rearrangement Reactions

The cumulated double bond system in isocyanates allows them to participate in a variety of pericyclic reactions, most notably cycloadditions. These reactions provide powerful synthetic routes to various heterocyclic compounds.

[2+2] and [2+3] Cycloaddition Reactions with Unsaturated Systems

Isocyanates are known to undergo [2+2] cycloaddition reactions with electron-rich alkenes. A prominent example is the reaction with an alkene to form a four-membered β-lactam (2-azetidinone) ring. researchtrends.net This reaction can proceed through a stepwise mechanism involving a diradical intermediate, especially with electron-rich alkenes. researchtrends.net The high electrophilicity of the isocyanate carbon in 2,3,5,6-tetrachlorophenyl isocyanate, enhanced by the four chlorine atoms, would make it a strong candidate for such cycloadditions. nih.gov Chlorosulfonyl isocyanate (CSI) is known to be a highly reactive isocyanate for [2+2] cycloadditions. researchtrends.net

Isocyanates can also participate in [3+2] cycloaddition reactions, where they act as the two-atom component (dipolarophile). ethz.ch These reactions involve a three-atom component, known as a 1,3-dipole, to form a five-membered heterocyclic ring. ethz.chresearchgate.net For example, aza-oxyallyl cations can react with isocyanates in a [3+2] cycloaddition to form N-heterocyclic scaffolds. researchgate.net The efficiency and outcome of these reactions are governed by frontier molecular orbital theory. ethz.ch

Table 2: Examples of Cycloaddition Reactions Involving Isocyanates

| Reaction Type | Reactants | Product | Ring Size |

|---|---|---|---|

| [2+2] Cycloaddition | Isocyanate + Alkene | β-Lactam | 4-membered researchtrends.net |

| [2+3] Cycloaddition | Isocyanate + 1,3-Dipole | 5-membered Heterocycle | 5-membered ethz.chresearchgate.net |

Carbodiimide (B86325) Formation via Decarboxylation Pathways

At elevated temperatures and often with the aid of specific catalysts (such as phosphine (B1218219) oxides), isocyanates can dimerize to form a carbodiimide (-N=C=N-) with the concurrent elimination of carbon dioxide (CO₂).

The proposed mechanism involves the initial formation of an unstable four-membered uretidinedione (a cyclic dimer of the isocyanate). This intermediate then undergoes decarboxylation to yield the carbodiimide. The high reactivity of 2,3,5,6-tetrachlorophenyl isocyanate would likely facilitate this reaction, although specific conditions would need to be determined experimentally. The resulting tetrachlorophenyl-substituted carbodiimide would itself be a reactive species, useful in various chemical transformations, such as in peptide synthesis or as a cross-linking agent.

Radical Reactivity and Electron Transfer Processes

Beyond nucleophilic additions and cycloadditions, the electronic nature of 2,3,5,6-tetrachlorophenyl isocyanate also allows for its participation in electron transfer processes, leading to the formation of radical species.

One-Electron Reduction Studies and Anion Radical Formation

The presence of the electron-withdrawing isocyanate group, coupled with four strongly electron-withdrawing chlorine atoms on the aromatic ring, makes 2,3,5,6-tetrachlorophenyl isocyanate a prime candidate for electrochemical reduction. A one-electron reduction process would lead to the formation of a corresponding anion radical. researchgate.net

Studies on similar electron-deficient aromatic compounds have shown that they can be reduced to form stable radical anions. nih.govutah.edu For instance, the chemical reduction of 2,4,6-tricyano-1,3,5-triazine results in an unstable radical anion that subsequently dimerizes. nih.govutah.edu The stability and subsequent reactivity of the 2,3,5,6-tetrachlorophenyl isocyanate radical anion would depend on the reaction conditions, such as the solvent and counter-ion. nih.gov The formation of such radical anions can be studied using techniques like cyclic voltammetry, which can determine the reduction potential and the stability of the generated radical species. researchgate.net The generation of such radicals opens up pathways for further chemical synthesis. mdpi.com

Regioselectivity of Aryl Radical Attack on the Isocyanate Moiety

The reaction of aryl radicals with isocyanates presents interesting questions of regioselectivity, with potential attack at the nitrogen atom, the oxygen atom, or the carbon atom of the isocyanate group (-N=C=O). Research into the regioselectivity of aryl radical attack on aryl isocyanates has revealed a strong preference for a specific reaction pathway.

Studies combining multistage mass spectrometry and density functional theory (DFT) calculations on the reaction of N-methyl-pyridinium-4-yl radical cation with aryl isocyanates have shown that these reactions typically proceed via radical-ipso substitution. rsc.orgresearchgate.net In this mechanism, the aryl radical attacks the carbon atom of the phenyl ring to which the isocyanate group is attached, leading to the displacement of the isocyanate moiety.

In the case of 2,3,5,6-tetrachlorophenyl isocyanate, the electrophilic nature of the isocyanate group and the steric hindrance from the four chlorine atoms on the phenyl ring would likely influence the regioselectivity. The chlorine atoms are strongly electron-withdrawing, which would make the ipso-carbon more susceptible to radical attack. While direct experimental data on the radical reactions of 2,3,5,6-tetrachlorophenyl isocyanate is limited, the general trend observed for aryl isocyanates suggests that ipso-substitution would be the major pathway. rsc.orgresearchgate.net

The alternative pathways, such as attack at the nitrogen or oxygen atoms of the isocyanate group, are generally considered less favorable for aryl radicals. The isocyanate carbon is part of a delocalized π-system, but the primary mode of reaction for aryl radicals with aryl isocyanates remains ipso-substitution. rsc.orgresearchgate.net

Table 3.4.2: Regioselectivity of Radical Attack on Aryl Isocyanates

| Radical Type | Substrate | Major Product Type | Reference |

| Aryl Radical | Aryl Isocyanate | Ipso-substitution | rsc.orgresearchgate.net |

| Aryl Radical | Alkyl Isocyanate | Hydrogen Abstraction | rsc.orgresearchgate.net |

Catalysis in 2,3,5,6-Tetrachlorophenyl Isocyanate Reactions

Catalysis plays a crucial role in controlling the reaction rates and selectivity of transformations involving isocyanates. For 2,3,5,6-tetrachlorophenyl isocyanate, both Lewis acid and transition metal catalysis can be employed to facilitate various reactions, most notably the formation of urethanes and other nitrogen-containing heterocycles.

Lewis Acid Catalysis and Organocatalysis in Urethane Formation

The formation of urethanes from the reaction of isocyanates with alcohols is a cornerstone of polyurethane chemistry. nih.gov The rate of this reaction can be significantly enhanced by the use of catalysts. Lewis acids and various organocatalysts are particularly effective in this regard. nih.govsemanticscholar.orgpsu.edu

Lewis acid catalysts, such as organotin compounds (e.g., dibutyltin (B87310) dilaurate), have been traditionally used to promote urethane formation. researchgate.net The mechanism of Lewis acid catalysis generally involves the coordination of the Lewis acid to the oxygen or nitrogen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol. For 2,3,5,6-tetrachlorophenyl isocyanate, the electron-withdrawing nature of the tetrachlorophenyl group already enhances the electrophilicity of the isocyanate carbon. A Lewis acid would further activate the isocyanate, leading to a significant rate acceleration.

Organocatalysis has emerged as a viable alternative to metal-based catalysts, driven by the desire for less toxic and more environmentally benign processes. semanticscholar.org Both acidic and basic organocatalysts can be effective. Acidic organocatalysts, such as sulfonic acids, have been shown to be highly effective for urethane formation. psu.edu The proposed mechanism involves a dual activation, where the acid protonates the isocyanate, increasing its electrophilicity, while the conjugate base of the acid can activate the alcohol through hydrogen bonding, increasing its nucleophilicity. psu.edu

Basic organocatalysts, such as tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and N-heterocyclic carbenes (NHCs), operate through a different mechanism. They typically activate the alcohol by deprotonation, forming a more potent alkoxide nucleophile, which then attacks the isocyanate.

Table 3.5.1: Comparison of Catalysts for Urethane Formation

| Catalyst Type | Example | General Mechanism of Action | Reference |

| Lewis Acid | Dibutyltin dilaurate (DBTDL) | Activation of the isocyanate by coordination to the oxygen or nitrogen atom. | researchgate.net |

| Acidic Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Dual activation of both the isocyanate (protonation) and the alcohol (hydrogen bonding). | psu.edu |

| Basic Organocatalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Activation of the alcohol via deprotonation to form a more nucleophilic alkoxide. | researchgate.net |

Transition Metal Catalysis for Selective Transformations

Transition metal catalysis offers a versatile platform for a wide range of selective transformations of isocyanates, including 2,3,5,6-tetrachlorophenyl isocyanate. researchgate.net These catalysts can enable reactions that are not accessible through other means, leading to the synthesis of complex nitrogen-containing molecules.

One important class of reactions is the transition metal-catalyzed cyclization of isocyanates with various coupling partners. For instance, rhodium and palladium complexes have been used to catalyze the annulation of isocyanates with alkynes and other unsaturated systems to form a variety of heterocyclic scaffolds. researchgate.netmdpi.com In the context of 2,3,5,6-tetrachlorophenyl isocyanate, such reactions could be employed to construct novel chlorinated heterocyclic compounds with potential applications in materials science or as pharmaceutical intermediates.

Transition metal-catalyzed cross-coupling reactions also represent a powerful tool. For example, palladium-catalyzed reactions can be used to couple aryl isocyanates with organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com While specific examples involving 2,3,5,6-tetrachlorophenyl isocyanate are not prevalent in the literature, the general principles of these reactions are applicable. The reactivity of the C-Cl bonds on the phenyl ring could also participate in cross-coupling reactions, although this would compete with reactions at the isocyanate functionality and would require careful selection of the catalytic system to achieve selectivity.

The choice of the transition metal, ligands, and reaction conditions is critical for controlling the outcome of these transformations. For example, rhodium catalysts have been shown to be effective for the diarylation of isocyanides, a related class of compounds, to form ketimines, while palladium catalysts can lead to α-diimines. mdpi.com Similar selectivity challenges and opportunities would be expected in the catalytic transformations of 2,3,5,6-tetrachlorophenyl isocyanate.

Table 3.5.2: Examples of Transition Metal-Catalyzed Reactions of Isocyanates

| Catalyst System | Reaction Type | Product Class | Reference |

| Rhodium Complexes | Cyclization with alkynes | Pyridinones, Pyrimidinediones | researchgate.net |

| Palladium Complexes | Cross-coupling with organoboron reagents | Amides | mdpi.com |

| Iridium Complexes | [2+2+2] Cycloaddition with diynes | Substituted Pyridines | researchgate.net |

Applications in Materials Science and Chemical Synthesis Non Biological/non Medical

Precursor for Advanced Polymeric Materials

There is no specific information available on the development of polyurethanes or polyureas derived from 2,3,5,6-Tetrachlorophenyl isocyanate.

Generally, specialty polyurethanes and polyureas are created by reacting a di- or polyisocyanate with a polyol or a polyamine, respectively. utm.mywikipedia.org The choice of isocyanate is a critical factor that dictates the properties of the resulting polymer, such as mechanical strength, thermal stability, and chemical resistance. hacettepe.edu.trjuniperpublishers.com Aromatic isocyanates typically impart rigidity and strength to the polymer backbone. hacettepe.edu.tr The presence of four chlorine atoms on the phenyl ring of 2,3,5,6-Tetrachlorophenyl isocyanate would be expected to significantly influence the properties of any resulting polymer, likely increasing its density, flame retardancy, and chemical resistance, though no specific examples are documented. The synthesis of polyureas involves the reaction of an isocyanate component with an amine component, and the isocyanate can be aromatic or aliphatic in nature. wikipedia.org

No specific studies were found that describe the use of 2,3,5,6-Tetrachlorophenyl isocyanate for cross-linking or network formation.

In polymer chemistry, isocyanates that have more than one functional group (di- or polyisocyanates) are fundamental for creating cross-linked polymer networks. google.comnih.gov These cross-links are crucial for the development of thermosetting materials with high durability and stability. The isocyanate groups can react with active hydrogen atoms on polymer chains (such as hydroxyl or amine groups) to form covalent bonds, creating a three-dimensional network. researchgate.net This process enhances the mechanical properties and thermal resistance of the material. ncsu.edu For instance, isocyanate-based crosslinkers are used to improve the properties of thermoplastic polyurethanes. google.com

Functionalization and Derivatization Reagent

The use of 2,3,5,6-Tetrachlorophenyl isocyanate as a specific functionalization or derivatization reagent is not documented in the available literature.

However, the high reactivity of the isocyanate group makes it an excellent candidate for such applications. researchgate.netmdpi.com Isocyanates react readily with nucleophiles like alcohols, amines, and thiols to form stable carbamate (B1207046) (urethane), urea (B33335), and thiocarbamate linkages, respectively. wikipedia.orgusm.edu This reactivity is widely exploited for chemical modification.

Specific examples of using 2,3,5,6-Tetrachlorophenyl isocyanate for modifying the surface of wood or cellulosic substrates could not be located.

The surface modification of cellulose (B213188) and nanocellulose using various other aromatic and aliphatic isocyanates is a well-established field. nih.govnih.gov The hydroxyl groups present on the surface of cellulose are reactive towards the isocyanate group, allowing for the grafting of new functionalities onto the material. nih.govrsc.org This modification can be used to alter surface properties, such as changing a hydrophilic surface to a hydrophobic one. nih.gov For example, phenyl isocyanate has been used to modify cellulose to reduce its affinity for water. nih.gov This type of surface functionalization is critical for improving the compatibility between natural fibers and polymer matrices in composites. nih.gov

There is no specific information on the synthesis of polymers or oligomers chemically modified with 2,3,5,6-Tetrachlorophenyl isocyanate.

In a general sense, monofunctional isocyanates are often used to introduce specific end-groups onto polymer chains or to modify the side chains of existing polymers. This process relies on the reaction between the isocyanate and a reactive group on the polymer or oligomer. For instance, isocyanate-functional monomers can be polymerized, or polymers can be created with side chains that allow for post-polymerization modification via reactions with isocyanates. usm.edu

Intermediate in Complex Organic Molecule Synthesis

The role of 2,3,5,6-Tetrachlorophenyl isocyanate as an intermediate in specific, complex organic syntheses is not described in the reviewed literature.

Isocyanates, in general, are valuable intermediates in organic synthesis. researchgate.netmdpi.com They are key precursors in rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements, which convert carboxylic acids or their derivatives into primary amines via an isocyanate intermediate. organic-chemistry.org The isocyanate intermediate can be trapped with various nucleophiles to yield a range of important compounds, including ureas and carbamates. wikipedia.org For example, allylic carbamates, prepared from the reaction of allylic alcohols with isocyanates, are versatile intermediates in the synthesis of allylic amines. orgsyn.org

Data Tables

Since no specific research findings for 2,3,5,6-Tetrachlorophenyl isocyanate were available, the following table illustrates the general reaction of an aromatic isocyanate with an alcohol to form a urethane (B1682113) linkage, which is the fundamental reaction in polyurethane synthesis.

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| Aromatic Isocyanate (Ar-N=C=O) | Alcohol (R-OH) | Urethane (Ar-NH-CO-OR) | Urethane Linkage |

| The nitrogen of the isocyanate bonds to the oxygen of the alcohol. |

Building Block for Heterocyclic Compounds

The isocyanate functional group is well-known for its utility in the synthesis of various heterocyclic systems. Isocyanates can undergo cycloaddition reactions or react with multifunctional nucleophiles to form stable ring structures. While specific examples detailing the use of 2,3,5,6-tetrachlorophenyl isocyanate in the synthesis of heterocyclic compounds are not extensively documented in readily available scientific literature, its potential as a reactant is implicit in its chemical nature. In principle, it could serve as a precursor for chlorinated heterocyclic compounds, where the tetrachlorophenyl moiety would confer specific properties to the final molecule.

Contributions to Fine Chemical Synthesis

Isocyanates are crucial intermediates in the production of a vast array of fine chemicals, including pharmaceuticals, agrochemicals, and pigments. researchgate.net The synthesis of 2,3,5,6-tetrachlorophenyl isocyanate itself has been described, for instance, through the phosgenation of 2,3,5,6-tetrachloroaniline (B43135). researchgate.net This process converts the amine group into the highly reactive isocyanate group, thereby preparing it for subsequent reactions. researchgate.net

One documented application of 2,3,5,6-tetrachlorophenyl isocyanate lies in the field of materials science, specifically in the chemical modification of wood. In a study by the Forest Products Laboratory, this isocyanate was synthesized and reacted with southern pine sapwood. The reaction, which forms a urethane bond between the isocyanate and the hydroxyl groups of the wood polymers, was investigated as a method to graft toxic chemicals onto wood to prevent leaching and enhance its resistance to decay. This application, while not a traditional "fine chemical" synthesis, showcases the utility of 2,3,5,6-tetrachlorophenyl isocyanate in creating specialized materials with desired properties.

Theoretical and Computational Chemistry Studies of 2,3,5,6 Tetrachlorophenyl Isocyanate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 2,3,5,6-tetrachlorophenyl isocyanate are fundamental to understanding its chemical behavior. The presence of four electron-withdrawing chlorine atoms on the phenyl ring, in addition to the highly reactive isocyanate group, creates a unique electronic environment.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density Distribution

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the molecular orbitals (MOs) and the distribution of electron density across the 2,3,5,6-tetrachlorophenyl isocyanate molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting the molecule's reactivity. In aromatic isocyanates, the HOMO is typically associated with the phenyl ring's π-system, while the LUMO is often centered on the N=C=O group. The four chlorine atoms, being highly electronegative, significantly lower the energy of the HOMO by withdrawing electron density from the phenyl ring. This, in turn, influences the molecule's susceptibility to electrophilic and nucleophilic attack.

The electron density distribution is heavily skewed. The oxygen and nitrogen atoms of the isocyanate group possess high electron density, rendering them nucleophilic centers, while the carbonyl carbon is highly electrophilic. This electrophilicity is further enhanced by the inductive effect of the four chlorine atoms, making the isocyanate carbon of 2,3,5,6-tetrachlorophenyl isocyanate a prime target for nucleophiles.

Table 1: Postulated Electronic Properties of 2,3,5,6-Tetrachlorophenyl Isocyanate based on Analogous Compounds

| Property | Predicted Characteristic for 2,3,5,6-Tetrachlorophenyl Isocyanate | Rationale based on Analogous Compounds |

| HOMO Energy | Lowered compared to phenyl isocyanate | Electron-withdrawing nature of four chlorine atoms stabilizes the phenyl π-system. |

| LUMO Energy | Lowered compared to phenyl isocyanate | Enhanced electrophilicity of the isocyanate group due to inductive effects. |

| Electron Density on Isocyanate Carbon | Highly positive (electrophilic) | Influence of adjacent electronegative nitrogen and oxygen, and ring chlorination. |

| Electron Density on Isocyanate Oxygen and Nitrogen | High (nucleophilic) | Inherent electronegativity of these atoms. |

Conformational Analysis and Vibrational Spectroscopy Predictions

Conformational analysis of 2,3,5,6-tetrachlorophenyl isocyanate would likely reveal a relatively planar structure, with the isocyanate group's orientation relative to the phenyl ring being a key parameter. Studies on substituted phenyl isocyanates have shown that the NCO group may exhibit a slight tilt with respect to the aromatic ring. researchgate.net

Vibrational spectroscopy, both infrared (IR) and Raman, provides a fingerprint of the molecule's structure. DFT calculations are highly effective in predicting vibrational frequencies. For 2,3,5,6-tetrachlorophenyl isocyanate, the most prominent vibrational mode would be the asymmetric stretching of the N=C=O group, typically appearing in the IR spectrum as a very strong band between 2250 and 2280 cm⁻¹. Other significant vibrations would include the C-Cl stretching modes and the aromatic ring vibrations. Computational studies on chloro-substituted methylphenyl isocyanates have demonstrated that C-Cl stretching vibrations give rise to strong absorptions in the 760-505 cm⁻¹ range. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for 2,3,5,6-Tetrachlorophenyl Isocyanate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N=C=O Asymmetric Stretch | 2250 - 2280 | Very Strong |

| Aromatic C=C Stretches | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1300 - 1400 | Medium |

| C-Cl Stretches | 700 - 800 | Strong |

Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms.

Density Functional Theory (DFT) Studies of Nucleophilic Additions

The primary reaction of isocyanates is nucleophilic addition to the electrophilic carbonyl carbon. researchgate.net DFT studies on the reactions of phenyl isocyanate with various nucleophiles, such as alcohols and amines, have detailed the mechanistic pathways. mdpi.comresearchgate.net These reactions typically proceed through a transition state where the nucleophile attacks the isocyanate carbon, and a proton is transferred to the isocyanate nitrogen, often facilitated by a solvent molecule or another reactant molecule.

For 2,3,5,6-tetrachlorophenyl isocyanate, the high degree of chlorination is expected to significantly enhance the electrophilicity of the isocyanate carbon, thereby increasing the rate of nucleophilic attack compared to unsubstituted phenyl isocyanate. DFT calculations would likely show a lower activation energy barrier for the nucleophilic addition to the tetrachlorinated compound.

Computational Modeling of Polymerization Initiation and Propagation

Isocyanates are key monomers in the production of polyurethanes. The polymerization process involves the repeated nucleophilic addition of a polyol to a di- or poly-isocyanate. Computational modeling can simulate the initiation and propagation steps of this polymerization.

In the context of 2,3,5,6-tetrachlorophenyl isocyanate, while it is a monoisocyanate and thus would act as a chain terminator, computational models of related diisocyanates can provide insight. These models help in understanding how the electronic effects of substituents on the phenyl ring influence the polymerization kinetics and the properties of the resulting polymer. The strong electron-withdrawing nature of the tetrachlorinated ring would likely accelerate the reaction with polyols.

Structure-Reactivity Relationship Analysis

The relationship between the molecular structure of an isocyanate and its reactivity is a key area of study, with significant implications for designing molecules with tailored properties. nih.govresearchgate.net

Computational studies on a series of substituted phenyl isocyanates can quantify the impact of different substituents on reactivity. For 2,3,5,6-tetrachlorophenyl isocyanate, the four chlorine atoms exert a powerful inductive and mesomeric effect. The inductive effect, which dominates, withdraws electron density from the phenyl ring and the isocyanate group, making the carbonyl carbon significantly more electrophilic.

This enhanced electrophilicity leads to a higher reactivity towards nucleophiles. A quantitative structure-activity relationship (QSAR) model, developed using computational descriptors, would likely show a strong correlation between the degree of chlorination and the rate of reaction with a given nucleophile. Theoretical investigations into the aminolysis of substituted carbamates have shown that the reaction is highly sensitive to substituents on the leaving group. researchgate.net

Hammett-type Correlations and Substituent Effects on Isocyanate Reactivity

The reactivity of the isocyanate group in aromatic systems is highly sensitive to the nature and position of substituents on the phenyl ring. The Hammett equation is a widely used tool in physical organic chemistry for quantifying the influence of meta and para substituents on the reactivity of a functional group attached to a benzene (B151609) ring. libretexts.org The equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction with a substituted benzene ring.

k₀ is the rate constant for the reaction with the unsubstituted benzene ring.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not on the substituents.

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). libretexts.org

Substituent constants (σ) reflect the electronic influence of a group. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. tubitak.gov.tr For the chloro substituent, the Hammett constants are positive (σ_meta = +0.37, σ_para = +0.23), indicating its electron-withdrawing nature through induction, which outweighs its weaker electron-donating resonance effect.

In the case of 2,3,5,6-tetrachlorophenyl isocyanate, the phenyl ring is heavily substituted with four electron-withdrawing chlorine atoms. While the standard Hammett equation is not strictly applicable to ortho substituents due to steric effects, the electronic influence of the chlorine atoms at the 3 and 5 (meta) positions can be analyzed through their σ constants. libretexts.org These groups significantly increase the electrophilicity of the isocyanate's carbonyl carbon atom. This enhanced electrophilicity makes the carbon atom more susceptible to nucleophilic attack. nih.gov Computational studies on various substituted phenyl isocyanates confirm that electron-withdrawing substituents increase the reactivity of the isocyanate group. nih.govnih.gov Therefore, the cumulative electron-withdrawing effect of the four chlorine atoms is expected to make 2,3,5,6-tetrachlorophenyl isocyanate substantially more reactive towards nucleophiles than unsubstituted phenyl isocyanate.

Table 1: Hammett Constants for Selected Substituents

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.62 | +0.70 | Strongly Electron-Withdrawing |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.14 | Electron-Donating |

| -OCH₃ | +0.13 | -0.28 | Electron-Donating (para), Electron-Withdrawing (meta) |

Data sourced from general physical organic chemistry principles. libretexts.orgtubitak.gov.tr

Steric and Electronic Influences of Tetrachloro-Substitution

The substitution pattern of 2,3,5,6-tetrachlorophenyl isocyanate exerts profound steric and electronic effects that dictate its chemical behavior.

Electronic Influences: The primary electronic influence of the four chlorine atoms is their strong inductive electron-withdrawing effect (-I effect). This effect significantly polarizes the N=C=O group, increasing the partial positive charge on the carbonyl carbon. As established in studies of substituted isocyanates, this heightened electrophilicity enhances the rate of reaction with nucleophiles such as alcohols, amines, and thiols. nih.govnih.gov Computational models show that electron-withdrawing groups lower the energy of the transition state for nucleophilic addition, thereby accelerating the reaction.

Solvation Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction is conducted can dramatically influence its rate and thermodynamic feasibility. For reactions involving isocyanates, the solvent's role is multifaceted, involving polarity, specific interactions (like hydrogen bonding), and the stabilization of reactants, transition states, and products.

Kinetics: Studies on the reaction of phenyl isocyanate with alcohols and other nucleophiles have shown that solvent polarity plays a crucial role. scientific.net A significant rate increase was observed when moving from a nonpolar solvent like benzene to a polar aprotic solvent like acetonitrile. ebrary.netresearchgate.net This is often attributed to the stabilization of the polar, charge-separated transition state in a more polar medium. However, the relationship is not always straightforward. Specific solvent-reactant interactions, such as hydrogen bonding between a solvent and the nucleophile (e.g., an alcohol), can decrease the nucleophile's reactivity, leading to a slower reaction. ebrary.net For example, the reaction rate of phenyl isocyanate with alcohols does not simply increase with the solvent's dielectric constant; hydrogen-bonding solvents can complicate the kinetics. researchgate.net Computational studies using implicit solvent models like the SMD model have been employed to understand these effects on the potential energy surface of the reaction. mdpi.commdpi.com

Table 2: General Solvent Effects on Isocyanate Reactions

| Solvent Type | Example(s) | General Effect on Rate | Rationale |

|---|---|---|---|

| Nonpolar | Toluene (B28343), Xylene | Slow | Minimal stabilization of the polar transition state. scientific.netebrary.net |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Fast | Stabilizes the polar transition state without strongly solvating the nucleophile. researchgate.netresearchgate.net |

| Polar Protic | Alcohols, Water | Variable | Can act as a reactant. As a solvent, can stabilize the transition state but also deactivate the nucleophile via hydrogen bonding. ebrary.net |

| Ethers | Di-n-butyl ether, Dioxane | Intermediate | Moderate polarity and some hydrogen bond accepting capability. scientific.netebrary.net |

This table summarizes general trends observed in isocyanate chemistry. scientific.netebrary.netresearchgate.netresearchgate.net

Environmental Transformation Mechanisms of 2,3,5,6 Tetrachlorophenyl Isocyanate

Hydrolytic Degradation Pathways and Intermediates

The isocyanate functional group (-N=C=O) is highly reactive towards nucleophiles, with water being a primary reactant in aqueous environmental compartments. The hydrolysis of isocyanates is a critical degradation pathway that significantly influences their environmental persistence. epa.gov

The general mechanism for the hydrolysis of an aromatic isocyanate involves the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate group. This initially forms an unstable carbamic acid intermediate. The carbamic acid then readily decomposes, releasing carbon dioxide and forming a primary amine. The resulting aromatic amine is also reactive and can subsequently react with another molecule of the parent isocyanate to form a stable, substituted urea (B33335). nih.gov

For 2,3,5,6-tetrachlorophenyl isocyanate, this pathway leads to the formation of 2,3,5,6-tetrachloroaniline (B43135), which then reacts with another molecule of 2,3,5,6-tetrachlorophenyl isocyanate to produce the symmetrically substituted diaryl urea, 1,3-bis(2,3,5,6-tetrachlorophenyl)urea.

Table 1: Expected pH Influence on Hydrolysis Rate of 2,3,5,6-Tetrachlorophenyl Isocyanate (Inferred from Analogous Compounds)

| pH Range | Expected Dominant Mechanism | Anticipated Effect on Hydrolysis Rate |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Increased rate of degradation |

| Neutral (pH ≈ 7) | Uncatalyzed hydrolysis (water as nucleophile and general base) | Moderate rate of degradation |

| Basic (pH > 7) | Base-catalyzed hydrolysis | Potentially increased rate of degradation |

The primary stable hydrolysis product of 2,3,5,6-tetrachlorophenyl isocyanate in an aqueous environment is expected to be the corresponding symmetrically substituted urea. This is formed through the reaction of the intermediate amine with the parent isocyanate.

Table 2: Identified and Expected Hydrolysis Products of 2,3,5,6-Tetrachlorophenyl Isocyanate

| Reactant | Intermediate Product | Final Stable Product |

| 2,3,5,6-Tetrachlorophenyl isocyanate + Water | 2,3,5,6-Tetrachloroaniline + Carbon Dioxide | 1,3-bis(2,3,5,6-tetrachlorophenyl)urea |

The formation of 1,3-bis(2,3,5,6-tetrachlorophenyl)urea is a key transformation, as this product will have significantly different physical and chemical properties, including lower reactivity and potentially different toxicity and environmental mobility, compared to the parent isocyanate.

Photolytic Degradation Mechanisms

In addition to hydrolysis, 2,3,5,6-tetrachlorophenyl isocyanate is susceptible to degradation by photolysis, particularly when exposed to ultraviolet (UV) radiation in the solar spectrum. Photolytic degradation can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species.

Aromatic isocyanates and chlorinated aromatic compounds are known to undergo photodegradation upon exposure to UV light. For aromatic isocyanates, one of the proposed mechanisms is a photo-Fries rearrangement, which can lead to the formation of various isomeric products. Furthermore, the presence of chlorine atoms on the phenyl ring can lead to the cleavage of the carbon-chlorine (C-Cl) bond under UV irradiation, a process known as reductive dechlorination. nih.gov

Photosensitizers, which are compounds that can absorb light and transfer the energy to other molecules, can enhance the rate of photodegradation. In the environment, natural photosensitizers such as humic and fulvic acids, which are components of dissolved organic matter, can absorb solar radiation and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can then react with and degrade 2,3,5,6-tetrachlorophenyl isocyanate.

The photolytic degradation of 2,3,5,6-tetrachlorophenyl isocyanate can lead to a complex mixture of products. The initial step in direct photolysis may involve the formation of a phenyl radical and an isocyanate radical, or the cleavage of a C-Cl bond to form a tetrachlorophenyl radical and a chlorine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other organic matter, and reactions with molecular oxygen.

Table 3: Potential Photodegradation Products and Radicals of 2,3,5,6-Tetrachlorophenyl Isocyanate

| Degradation Pathway | Potential Intermediates/Radicals | Potential Final Products |

| Photo-Fries Rearrangement | Excited state isomers | Amino-ketones and other rearranged isomers |

| Reductive Dechlorination | Tetrachlorophenyl radical, Chlorine radical | Trichlorophenyl isocyanates, Dichlorophenyl isocyanates, etc. |

| Radical Reactions with Water/Oxygen | Hydroxylated intermediates | Chlorinated phenols, quinones, and smaller degradation products |

The exact nature and distribution of these products will depend on various factors, including the wavelength of light, the presence of photosensitizers, and the nature of the environmental matrix.

Chemical Sorption and Immobilization in Environmental Matrices

The fate and transport of 2,3,5,6-tetrachlorophenyl isocyanate in the environment are also significantly affected by its interaction with solid phases such as soil and sediment. Sorption processes can reduce the concentration of the compound in the aqueous phase, thereby limiting its mobility and bioavailability.

The high reactivity of the isocyanate group plays a key role in the chemical sorption of 2,3,5,6-tetrachlorophenyl isocyanate. Isocyanates can react with a variety of functional groups present in soil organic matter (SOM) and on the surfaces of clay minerals. Of particular importance is the reaction with hydroxyl (-OH) groups, which are abundant in natural organic materials like cellulose (B213188) and lignin. This reaction results in the formation of a stable covalent bond, leading to the chemical immobilization of the isocyanate onto the solid matrix.

Studies on the sorption of other organic compounds, such as phenylurea herbicides, have shown that the extent of sorption is often correlated with the organic carbon content of the soil. nih.gov A higher organic carbon content generally leads to greater sorption. Soil pH can also influence sorption by affecting the surface charge of soil particles and the speciation of the chemical.

Table 4: Factors Influencing the Chemical Sorption of 2,3,5,6-Tetrachlorophenyl Isocyanate

| Environmental Matrix Component | Interaction Mechanism | Effect on Sorption |

| Soil Organic Matter (e.g., cellulose, lignin) | Covalent bonding with hydroxyl groups | Strong chemical sorption and immobilization |

| Clay Minerals | Surface adsorption | Moderate sorption, dependent on clay type and surface properties |

| Soil pH | Influences surface charge and speciation | Can affect the extent of sorption |

| Moisture Content | Competes with isocyanate for reactive sites | Higher moisture can lead to hydrolysis, reducing sorption of the parent compound |

Due to its high reactivity and potential for covalent bonding with soil organic matter, 2,3,5,6-tetrachlorophenyl isocyanate is expected to have limited mobility in soils with significant organic content.

Sorption to Soils, Sediments, and Organic Matter.

Sorption to environmental matrices is largely dictated by the chemical's properties and the characteristics of the sorbent material. mdpi.comresearchgate.net For organic compounds, partitioning into soil organic matter (SOM) is a primary sorption mechanism. au.dkresearchgate.net The hydrophobicity of the molecule, often indicated by its octanol-water partition coefficient (Kow), plays a significant role. Given the tetrachlorinated phenyl ring, 2,3,5,6-tetrachlorophenyl isocyanate is expected to be a hydrophobic compound with a strong affinity for organic matter.

The sorption of chemicals in soil is influenced by various factors, including the properties of the soil minerals and organic matter, as well as the chemical's own characteristics like hydrophobicity and electron configuration. mdpi.com The sorption process can involve different mechanisms such as inner- and outer-sphere adsorption and precipitation on mineral surfaces. mdpi.comresearchgate.net

Research on other chlorinated compounds, such as 2,3,7,8-tetrachlorodibenzothiophene (B1346927), has shown that sorption to sediments and soils is a rapid process, with the Freundlich isotherm model often providing a good fit for the sorption data. mdpi.comnih.gov This suggests that the sorption of 2,3,5,6-tetrachlorophenyl isocyanate would also likely be a fast process, reaching equilibrium relatively quickly. The sorption capacity can be influenced by environmental factors like pH and the presence of dissolved organic matter (DOM). mdpi.comnih.govnih.gov For instance, studies on 2,3,7,8-tetrachlorodibenzothiophene showed that maximum sorption occurred under acidic conditions. mdpi.comnih.gov

Table 1: Factors Influencing Sorption of Organic Contaminants

| Factor | Influence on Sorption | Reference |

| Soil/Sediment Properties | ||

| Organic Matter Content | Higher organic matter content generally leads to increased sorption of hydrophobic compounds. | au.dkresearchgate.net |

| Clay Content and Type | Clay minerals can provide surfaces for adsorption. | nih.gov |

| pH | Can affect the surface charge of sorbents and the speciation of the chemical. | mdpi.comnih.govnih.gov |

| Chemical Properties | ||

| Hydrophobicity (Kow) | Higher hydrophobicity leads to stronger sorption to organic matter. | mdpi.com |

| Functional Groups | The isocyanate group is highly reactive and can form covalent bonds with surface functional groups. | wikipedia.org |

| Environmental Conditions | ||

| Dissolved Organic Matter (DOM) | Can either enhance or reduce sorption depending on its concentration and nature. | mdpi.comnih.gov |

Impact of Sorption on Reactivity and Mobility.

Sorption significantly affects the reactivity and mobility of 2,3,5,6-tetrachlorophenyl isocyanate in the environment. Strong sorption to soil and sediment particles reduces its concentration in the aqueous phase, thereby limiting its mobility and transport to groundwater and other environmental compartments. epa.gov This sequestration can also decrease the rate of other transformation processes, such as hydrolysis and biodegradation, by making the compound less available to water and microorganisms. epa.gov

The high reactivity of the isocyanate group (-N=C=O) means that it can readily react with nucleophilic groups present on the surface of soil and sediment particles, such as hydroxyl (-OH) and amine (-NH2) groups in organic matter and on clay surfaces. wikipedia.org This can lead to the formation of covalent bonds, resulting in strong, and potentially irreversible, sorption. This process would effectively immobilize the isocyanate, though the chlorinated aromatic ring would persist.

The reduced mobility due to sorption implies that contamination is likely to be concentrated in the upper soil layers and in sediments of water bodies. However, erosion of contaminated soil particles can lead to the transport of the sorbed chemical over longer distances.

Biotransformation Pathways and Microbial Interactions (Mechanistic Focus).

The biotransformation of 2,3,5,6-tetrachlorophenyl isocyanate is expected to be a slow process due to the presence of four chlorine atoms on the aromatic ring, which makes it a recalcitrant compound. nih.gov

Microbial Degradation Mechanisms (e.g., Hydrolysis by Enzymes).

The primary reaction of isocyanates in a biological system is hydrolysis. wikipedia.orgepa.gov The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to form the corresponding amine, in this case, 2,3,5,6-tetrachloroaniline, and carbon dioxide. wikipedia.orgstackexchange.com

R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂

While this hydrolysis can occur abiotically, it can also be facilitated by microbial enzymes. wikipedia.org Some microorganisms may possess enzymes, such as hydrolases, that can catalyze this reaction.

Following the initial hydrolysis of the isocyanate group, the resulting 2,3,5,6-tetrachloroaniline becomes the substrate for further microbial degradation. The biodegradation of chlorinated anilines is a challenging process for microorganisms. The degradation of other chlorinated compounds, like hexachlorocyclohexane, has been observed under both anaerobic and aerobic conditions, suggesting that various microbial populations could potentially be involved in the breakdown of chlorinated aromatic compounds. nih.gov

Fate of Metabolites in Biotic Systems.